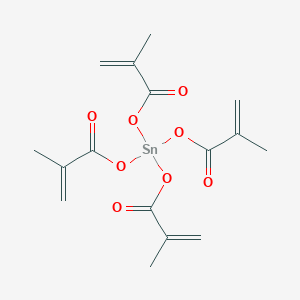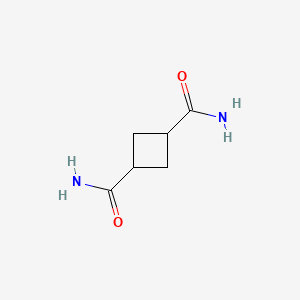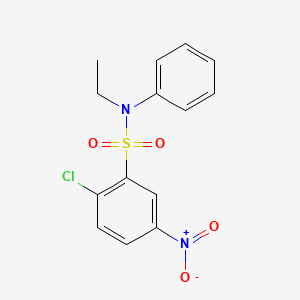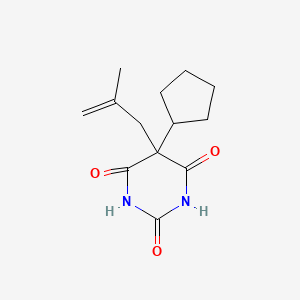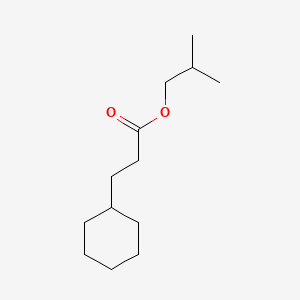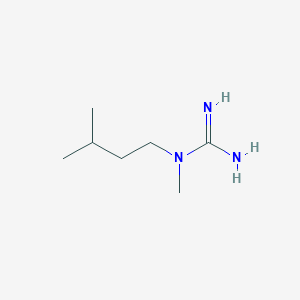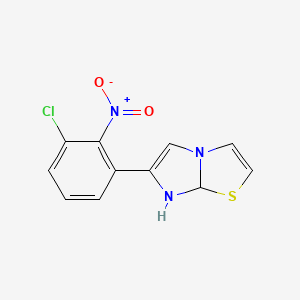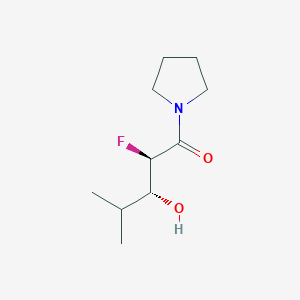
(2R,3R)-2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This specific compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a pentyl chain, which is further connected to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentyl Chain: The pentyl chain with the desired substituents (fluorine, hydroxyl, and methyl groups) is synthesized through a series of reactions such as halogenation, hydroxylation, and methylation.
Coupling with Pyrrolidine: The synthesized pentyl chain is then coupled with pyrrolidine through nucleophilic substitution or other suitable coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine,1-(2-chloro-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
- Pyrrolidine,1-(2-bromo-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
- Pyrrolidine,1-(2-iodo-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
Uniqueness
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
99343-24-5 |
|---|---|
Molecular Formula |
C10H18FNO2 |
Molecular Weight |
203.25 g/mol |
IUPAC Name |
(2R,3R)-2-fluoro-3-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)9(13)8(11)10(14)12-5-3-4-6-12/h7-9,13H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
NQUNYPFOXVCJIX-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H](C(=O)N1CCCC1)F)O |
Canonical SMILES |
CC(C)C(C(C(=O)N1CCCC1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


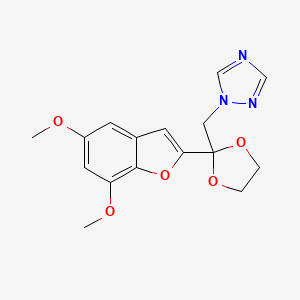
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
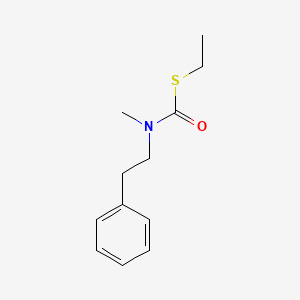
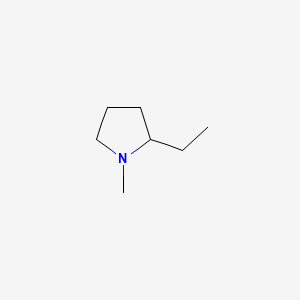
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
